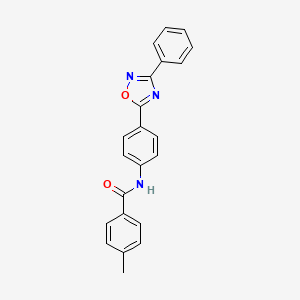
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound belongs to the family of benzamides and has been shown to have a unique mechanism of action that targets multiple signaling pathways involved in cancer cell growth and survival.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide targets multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. It inhibits the activity of these pathways by binding to a specific site on the enzyme PIM kinase, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, which is essential for tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its ability to target multiple signaling pathways involved in cancer cell growth and survival, making it a promising candidate for combination therapy. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its low solubility, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide as an anti-cancer agent. One direction is to improve its solubility and bioavailability by developing new formulations or prodrugs. Another direction is to test its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies are needed to understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide in different types of cancer cells and to identify biomarkers that can predict its efficacy in patients.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and subsequent reactions with m-toluidine and 4-nitrobenzoic acid. The final product is purified by recrystallization and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential as an anti-cancer agent in various preclinical and clinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-3-5-22(13-16)27(25(30)18-7-9-21(10-8-18)28(31)32)15-20-14-19-12-17(2)6-11-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHPGGBTESHXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

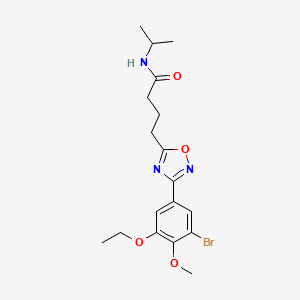
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)

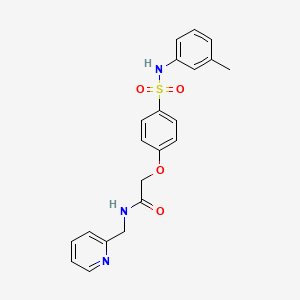
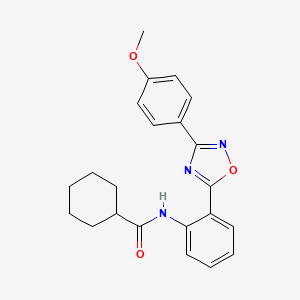
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)


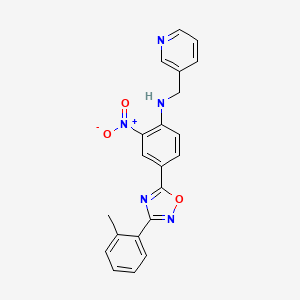

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
